
3-(1H-Pyrazol-1-YL)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Pyrazol-1-YL)pyridin-2-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-1-YL)pyridin-2-amine typically involves the condensation of a pyrazole derivative with a pyridine derivative. One common method involves the reaction of 2-chloropyridine with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Pyrazol-1-YL)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the pyridine ring.
Aplicaciones Científicas De Investigación
3-(1H-Pyrazol-1-YL)pyridin-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1H-Pyrazol-1-YL)pyridin-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Pyrazol-1-YL)pyridine: Similar structure but lacks the amine group.
4-(1H-Pyrazol-1-YL)pyridine: Similar structure with the pyrazole ring attached at a different position on the pyridine ring.
2-(1H-Pyrazol-1-YL)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-(1H-Pyrazol-1-YL)pyridin-2-amine is unique due to the presence of both the pyrazole and pyridine rings, as well as the amine group. This combination of functional groups provides the compound with a unique set of chemical and biological properties, making it a valuable scaffold for drug discovery and development .
Propiedades
Fórmula molecular |
C8H8N4 |
|---|---|
Peso molecular |
160.18 g/mol |
Nombre IUPAC |
3-pyrazol-1-ylpyridin-2-amine |
InChI |
InChI=1S/C8H8N4/c9-8-7(3-1-4-10-8)12-6-2-5-11-12/h1-6H,(H2,9,10) |
Clave InChI |
KRVKBZAGJGPDEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)N)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


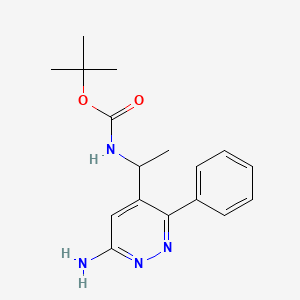

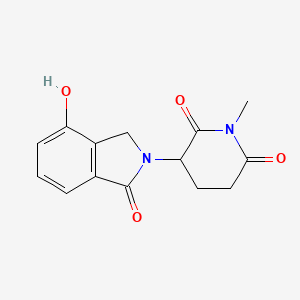



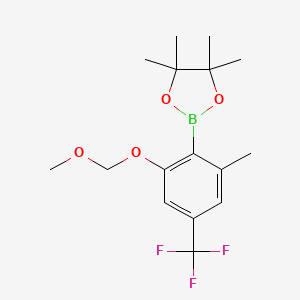
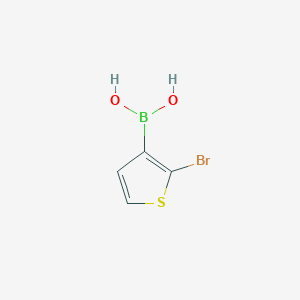



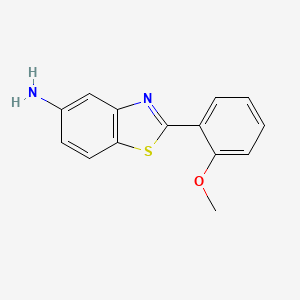

![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B13931332.png)
